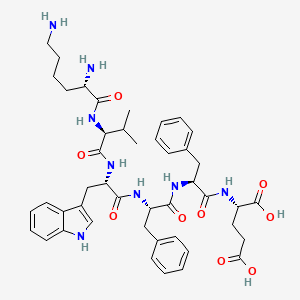![molecular formula C19H20Cl2N2O2S2 B14219522 2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide CAS No. 827044-62-2](/img/structure/B14219522.png)
2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amides, sulfides, and chlorinated aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the amide bond: This can be achieved by reacting 3-chloroaniline with an appropriate acyl chloride or anhydride under basic conditions.
Introduction of the sulfanyl groups: This step involves the nucleophilic substitution of a suitable halide with a thiol compound, followed by further functionalization to introduce the second sulfanyl group.
Final assembly: The intermediate compounds are then coupled under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated aromatic rings can undergo nucleophilic aromatic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s sulfanyl and amide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The chlorinated aromatic rings may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-[2-(2-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-chlorophenyl)acetamide
- 2-[3-[2-(4-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(4-chlorophenyl)acetamide
- 2-[3-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2,3-dichlorophenyl)acetamide
Uniqueness
The uniqueness of 2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
827044-62-2 |
|---|---|
Fórmula molecular |
C19H20Cl2N2O2S2 |
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H20Cl2N2O2S2/c20-14-4-1-6-16(10-14)22-18(24)12-26-8-3-9-27-13-19(25)23-17-7-2-5-15(21)11-17/h1-2,4-7,10-11H,3,8-9,12-13H2,(H,22,24)(H,23,25) |
Clave InChI |
QSGMXKUUIWXBDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)CSCCCSCC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)

![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)




![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)


![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)


![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
